1,3-Dioleoyl-2-palmitoylglycerol

Description

Properties

CAS No. |

14960-35-1 |

|---|---|

Molecular Formula |

C55H102O6 |

Molecular Weight |

859.4 g/mol |

IUPAC Name |

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ |

InChI Key |

PPTGNVIVNZLPPS-NBHCHVEOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

melting_point |

18.5-19°C |

physical_description |

Liquid |

Synonyms |

1,3-dioleoyl-2-palmitoylglycerol 1,3-dioleoylpalmitoylglycerol 1,3-DO-2PG 1-palmitoyl-2,3-dioleoylglycerol |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 1,3-Dioleoyl-2-palmitoylglycerol?

An In-depth Technical Guide to 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO)

Introduction

1,3-Dioleoyl-2-palmitoylglycerol, commonly known as OPO, is a structured triacylglycerol (TAG) of significant interest in the fields of nutrition and drug development. It is characterized by a glycerol (B35011) backbone esterified with oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.[1][2] This specific positional distribution of fatty acids mimics the structure of the most abundant triacylglycerol found in human milk fat.[1][3][4]

The unique structure of OPO is crucial for its physiological effects, which include improved absorption of fatty acids and calcium, enhanced bone development, and beneficial effects on gut microbiota.[4][5][6] Consequently, OPO is a key component in advanced infant formulas designed to more closely replicate the nutritional benefits of human breast milk.[3][5][7] This guide provides a comprehensive technical overview of OPO, covering its chemical structure, properties, synthesis, analytical methods, and biological significance for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

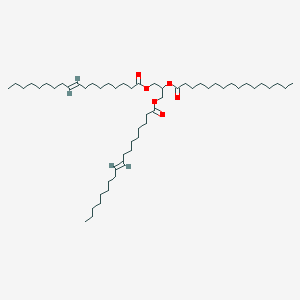

1,3-Dioleoyl-2-palmitoylglycerol is a triglyceride with the molecular formula C₅₅H₁₀₂O₆.[1][8][9] Its structure consists of a central glycerol molecule where the hydroxyl groups at positions 1 and 3 are esterified with oleic acid, an unsaturated C18 fatty acid, and the hydroxyl group at position 2 is esterified with palmitic acid, a saturated C16 fatty acid.[1][8]

Caption: 2D Chemical Structure of 1,3-Dioleoyl-2-palmitoylglycerol (OPO).

Physicochemical Properties

The key chemical and physical properties of OPO are summarized in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 1716-07-0 | [1][2][5][8][9][10] |

| Molecular Formula | C₅₅H₁₀₂O₆ | [1][2][8][9] |

| Molecular Weight | 859.39 - 859.4 g/mol | [1][2][8][9] |

| Appearance | Clear, colorless oil or solid | [5][8][10] |

| Melting Point | 19 °C | [10] |

| Boiling Point | 802.2 °C at 760 mmHg | [10] |

| Density | 0.919 g/cm³ | [10] |

| Solubility | Soluble in Chloroform; Slightly soluble in Ethanol, Ethyl Acetate (B1210297) | [1][2][10] |

| Storage Temperature | -20°C | [4][10] |

| Synonyms | OPO, 1,3-Olein-2-Palmitin, TG(18:1/16:0/18:1), Glyceryl 1,3-dioleate 2-palmitate | [1][2][8][10] |

| IUPAC Name | [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | [8] |

Synthesis and Production

The production of OPO with high purity and regiospecificity is a key challenge. Several methods have been developed, primarily relying on enzymatic or chemoenzymatic processes to ensure the correct placement of fatty acids on the glycerol backbone.

Common Synthesis Strategies

-

Enzymatic Acidolysis: This is a widely used method where a fat or oil rich in palmitic acid at the sn-2 position (like lard) or a tripalmitin (B1682551) starting material is reacted with oleic acid in the presence of an sn-1,3 specific lipase.[11] Lipases such as Novozym 435 and Lipozyme TL IM are commonly used catalysts.[12][13]

-

Chemoenzymatic Synthesis: This approach involves a combination of chemical and enzymatic steps. For example, a three-step method involves the synthesis of vinyl oleate (B1233923), which then reacts with glycerol using Novozym 435 to form 1,3-diolein (B152344). This intermediate is then chemically acylated with palmitic acid to yield OPO.[14]

-

Fractionation and Interesterification: Palm oil, a rich source of both palmitic and oleic acids, can be used as a starting material.[7] The process can involve fractionation to concentrate the desired fatty acids, followed by lipase-catalyzed interesterification to produce OPO.[7]

Caption: General workflow for the enzymatic synthesis of OPO.

Experimental Protocol: Chemoenzymatic Synthesis of OPO

This protocol is based on a three-step method for producing OPO.[14]

-

Synthesis of Vinyl Oleate: Perform a transvinylation reaction between vinyl acetate and oleic acid.

-

Synthesis of 1,3-diolein:

-

Synthesis of OPO:

-

Chemically synthesize OPO by reacting the purified 1,3-diolein with palmitic acid.

-

Following the reaction, purify the final OPO product. A regiopurity of 98.7% can be obtained.[14]

-

Analytical Methodologies

Accurate quantification of OPO and its isomers is critical for quality control in infant formula and other nutritional products. Silver-ion high-performance liquid chromatography (HPLC) is a robust method for this purpose.

Experimental Protocol: Analysis of OPO by Silver-ion HPLC

This method allows for the separation and quantification of OPO from its isomers, such as 1,2-dioleoyl-3-palmitoylglycerol (B16418) (OOP).[15]

-

Chromatographic System:

-

Detection:

-

Quantification:

-

A linear relationship is established between the natural logarithm of the OPO peak area and the natural logarithm of its concentration (R²=0.9988).[15]

-

The method demonstrates high precision, repeatability, and accuracy for analyzing OPO content in various samples, including human milk fat and structured lipids.[15]

-

Applications and Biological Significance

The primary application of OPO is as a structured lipid in infant formulas to mimic the fat composition of human milk.[3][4][5]

Nutritional and Physiological Benefits

-

Improved Fat and Calcium Absorption: In conventional formulas, free palmitic acid can form insoluble calcium soaps in the infant gut, leading to reduced absorption of both fat and calcium and harder stools. The sn-2 position of palmitic acid in OPO protects it from hydrolysis by pancreatic lipase, allowing it to be absorbed as 2-palmitoyl-glycerol. This process minimizes the formation of calcium soaps, thereby improving nutrient uptake and softening stools.[4][5][16]

-

Gut Health and Microbiota: OPO supplementation has been shown to positively influence the gut microbiota.[6][16] Studies in neonatal mice indicate that OPO promotes the growth of beneficial bacteria such as Bifidobacterium and Akkermansia and increases levels of butyrate, a short-chain fatty acid important for intestinal health.[6][17]

-

Intestinal Development: Research suggests OPO supports the structural and functional development of the intestine in early life.[6][17] It has been shown to promote the growth of intestinal villi and crypts, increase the number of intestinal stem cells, and enhance the integrity of the epithelial barrier.[17]

-

Brain Development: A derivative of OPO, 2-palmitoyl glycerol (2-PG), may promote the synthesis of gamma-aminobutyric acid (GABA) in astrocytes.[16] As GABA is a crucial neurotransmitter in neural development, this suggests a potential role for OPO in supporting infant brain development.[16]

Use in Research and Development

Beyond its use in infant nutrition, OPO serves as a critical standard in lipid research. It is used as a synthetic triacylglycerol standard for investigating the fragmentation patterns of TAGs in milk fat by mass spectrometry and as a reference standard in HPLC analysis for the quality control of human milk fat substitutes.[4]

References

- 1. 1,3-Dioleoyl-2-Palmitoyl Glycerol | CAS 1716-07-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Dioleoyl-2-palmitoylglycerol =99 1716-07-0 [sigmaaldrich.com]

- 5. 1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | 1716-07-0 [chemicalbook.com]

- 6. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. lookchem.com [lookchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. tandfonline.com [tandfonline.com]

- 14. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Presence and Significance of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in Human Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a prominent triacylglycerol (TAG) naturally present in human milk, where it plays a pivotal role in infant nutrition and development.[1][2][3] Structurally, OPO consists of a glycerol (B35011) backbone with oleic acid (an unsaturated fatty acid) esterified at the sn-1 and sn-3 positions and palmitic acid (a saturated fatty acid) at the sn-2 position. This specific stereoisomeric configuration is of paramount importance as it influences the digestion, absorption, and metabolic fate of these fatty acids in infants, impacting everything from calcium absorption to gut microbiota composition.[4] This technical guide provides a comprehensive overview of the natural sources of OPO in human milk, detailing its quantitative presence, the analytical methods for its determination, and the biological pathways it influences.

Quantitative Analysis of OPO in Human Milk

The concentration of OPO in human milk can vary depending on several factors, including the stage of lactation and the geographical location of the mother, which can be a proxy for dietary patterns. While comprehensive global data is still emerging, available studies provide valuable insights into these variations.

Table 1: Concentration of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in Human Milk

| Lactation Stage | Geographical Location | OPO Concentration (% of total TAGs) | Analytical Method | Reference |

| Mature Milk | China (Guangzhou) | 15.7% | UPLC-Q-TOF-MS | [5] |

| Mature Milk | China (Beijing) | - | UPLC-Q-TOF-MS | [5] |

| Mature Milk | China (Chengdu) | - | UPLC-Q-TOF-MS | [5] |

| Colostrum | China | 13.90 ± 2.52% | UPLC-Q-TOF-MS | [6] |

| 1st Month | China | 13.90 ± 2.52% | UPLC-Q-TOF-MS | [6] |

| 4th Month | China | 13.90 ± 2.52% | UPLC-Q-TOF-MS | [6] |

| Mature Milk | Western Countries (Finland, Denmark, USA, Italy, Spain) | 9.43 - 23.73% | Various | [6] |

| 30 Days Postpartum | Singapore | 333 ± 11.8 mg/100mL | UPLC-QQQ | [4][6] |

| 60 Days Postpartum | Singapore | 337 ± 17.0 mg/100mL | UPLC-QQQ | [4][6] |

| 120 Days Postpartum | Singapore | 383 ± 18.0 mg/100mL | UPLC-QQQ | [4][6] |

| Mature Milk | Spain | - (Palmitic acid at sn-2: 86.25%) | Not specified | [7] |

Note: Direct quantitative comparisons between studies can be challenging due to differences in analytical methodologies and reporting units.

Interestingly, studies have highlighted a notable difference in the ratio of 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol (OPL) to OPO in human milk from different regions. In Chinese human milk, the OPL to OPO ratio is approximately 1.35, whereas in the milk of Western mothers, this ratio is less than 1.[4] This is thought to be influenced by dietary differences, particularly the higher intake of linoleic acid-rich vegetable oils in Asian diets.[8]

Maternal Diet Influence

The fatty acid composition of human milk is known to be influenced by the mother's diet.[9][10] The intake of polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid, has been shown to correlate with their respective concentrations in breast milk.[11] While direct quantitative data on the impact of maternal saturated and unsaturated fat intake on the specific concentration of OPO is limited, the observed geographical variations in OPO and OPL ratios strongly suggest a dietary influence.[4][8] It is plausible that a maternal diet rich in oleic acid (found in olive oil, for example) and palmitic acid could favor the synthesis of OPO in the mammary gland. However, further research is needed to establish a direct quantitative relationship.

Experimental Protocols for OPO Analysis

The accurate quantification of OPO in the complex matrix of human milk requires sophisticated analytical techniques. The primary steps involve lipid extraction, separation of TAGs, and detection.

Lipid Extraction from Human Milk

A crucial first step is the efficient extraction of lipids from the milk matrix. The Folch method is a widely used and robust protocol.

Protocol: Modified Folch Method for Lipid Extraction

-

Sample Preparation: Thaw frozen human milk samples at room temperature and vortex to ensure homogeneity.

-

Homogenization: To 1 volume of human milk (e.g., 1 mL), add 20 volumes of a chloroform (B151607):methanol (2:1, v/v) solution in a glass tube.

-

Agitation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

-

Phase Separation: Add 0.2 volumes (relative to the solvent mixture) of a 0.9% NaCl solution. Vortex again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Collection of Lipid Phase: Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids. Carefully aspirate and discard the upper phase.

-

Washing: Wash the lower organic phase by adding a small volume of a methanol:water (1:1, v/v) solution, vortexing, and centrifuging again. Remove the upper wash phase.

-

Drying: Transfer the lower chloroform phase to a clean tube and evaporate the solvent under a stream of nitrogen gas at a controlled temperature (e.g., 30-40°C) until a dry lipid residue is obtained.

-

Storage: Re-dissolve the lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) for storage at -80°C until analysis.

Separation and Quantification of OPO

Due to the presence of other TAG isomers with the same mass, chromatographic separation is essential for the accurate quantification of OPO. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

a) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a powerful technique for the sensitive and specific quantification of OPO.

Protocol: UPLC-MS/MS for OPO Quantification

-

Sample Preparation: Dilute the lipid extract in an appropriate solvent mixture, such as isopropanol:acetonitrile (90:10, v/v) containing 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more nonpolar TAGs.

-

Flow Rate: Approximately 0.4 mL/min.

-

Column Temperature: Maintained at around 55°C.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated or ammoniated adducts of the TAGs.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting the precursor ion for OPO (e.g., [M+NH4]+ at m/z 876.8) and monitoring for specific product ions generated through collision-induced dissociation (e.g., the loss of an oleic acid or palmitic acid moiety).

-

-

Quantification: A calibration curve is constructed using a certified OPO standard to quantify the concentration in the samples.

b) Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID can be used to analyze the overall triglyceride profile of human milk fat. While it provides separation based on the total carbon number of the TAGs, it may not resolve all positional isomers.

Protocol: GC-FID for Triacylglycerol Analysis

-

Sample Preparation: The extracted milk fat is dissolved in a suitable solvent like n-heptane to a concentration of approximately 1-5%.

-

Chromatographic Separation:

-

Column: A short, high-temperature capillary column is used (e.g., 6 m x 0.53 mm x 0.15 µm).

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Injector: A programmable temperature vaporizing (PTV) injector in cold on-column mode is recommended to minimize sample discrimination.

-

Oven Temperature Program: An initial temperature of around 210°C is held, followed by a temperature ramp up to approximately 350°C to elute the high-molecular-weight TAGs.

-

-

Detection: A Flame Ionization Detector (FID) is used for detection.

-

Analysis: The resulting chromatogram will show peaks corresponding to TAGs with different total carbon numbers. The relative peak areas can be used to determine the percentage of each TAG group.

Signaling Pathways and Biological Effects

The unique structure of OPO, with palmitic acid at the sn-2 position, is critical for its biological effects. During digestion, pancreatic lipase (B570770) preferentially cleaves fatty acids from the sn-1 and sn-3 positions, leaving 2-palmitoyl-glycerol (2-PG). This 2-monoacylglycerol is readily absorbed by the intestinal cells. In contrast, free palmitic acid (when at the sn-1 or sn-3 position in other TAGs) can form insoluble calcium soaps in the gut, leading to reduced absorption of both fat and calcium.

Influence on Intestinal Health and Development

OPO has been shown to have significant effects on the structure and function of the developing intestine.

-

Intestinal Stem Cell Differentiation: OPO supplementation has been demonstrated to increase the number of intestinal stem cells, which in turn promotes the growth of intestinal villi and crypts.[12] This leads to enhanced differentiation of specialized intestinal epithelial cells, including goblet cells (which produce protective mucus) and Paneth cells (which secrete antimicrobial peptides).[12] The underlying mechanism is likely linked to the Wnt/β-catenin signaling pathway, a critical regulator of intestinal stem cell proliferation and differentiation.[13][14][15]

-

Intestinal Barrier Function: OPO contributes to the integrity of the intestinal epithelial barrier. It has been shown to increase the expression of Mucin 2 (a key component of the mucus layer) and tight junction proteins.[12] Tight junctions, regulated by proteins such as occludin and zonula occludens (ZO-1), are crucial for controlling paracellular permeability and preventing the passage of harmful substances from the gut lumen into the bloodstream.[16][17] The mechanism may involve signaling through G protein-coupled receptors like GPR120, which are activated by long-chain fatty acids and have been shown to exert anti-inflammatory effects and modulate intestinal barrier function.[18][19]

Neurological Development

The absorption of 2-palmitoyl glycerol (2-PG) from OPO may also have direct effects on the developing brain. A derivative of OPO, 2-PG, has been shown to upregulate the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, in astrocytes. This suggests a potential role for OPO in neuronal development and function.

Conclusion

1,3-Dioleoyl-2-palmitoylglycerol is a key structural and functional component of human milk fat, with its unique stereoisomeric structure conferring significant benefits to the developing infant. Its concentration in human milk varies with lactation stage and geographical location, likely reflecting maternal dietary patterns. The accurate analysis of OPO requires sophisticated chromatographic and mass spectrometric techniques. The biological effects of OPO are far-reaching, from enhancing intestinal health and barrier function to potentially influencing neurodevelopment. A deeper understanding of the natural sources and biological roles of OPO is crucial for the development of infant formulas that more closely mimic the "gold standard" of human milk and for the design of novel therapeutic strategies targeting infant health and development. Further research is warranted to fully elucidate the global variations in human milk OPO content and the precise molecular mechanisms underlying its diverse physiological effects.

References

- 1. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. Triacylglycerol Analysis in Human Milk and Other Mammalian Species: Small-Scale Sample Preparation, Characterization, and Statistical Classification Using HPLC-ELSD Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Analysis of Triglycerides From Different Regions and Mature Lactation Periods in Chinese Human Milk Project (CHMP) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medium- and long-chain triacylglycerols and di-unsaturated fatty acyl-palmitoyl-glycerols in Chinese human milk: Association with region during the lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Maternal Diet on Human Milk Composition Among Lactating Women in Latvia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maternal diet and human milk composition: an updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maternal dietary intervention during lactation impacts the maternal faecal and human milk microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Wnt pathway regulation of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt/β-Catenin Is Essential for Intestinal Homeostasis and Maintenance of Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of sn-2 Palmitate in Infant Nutrition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique stereospecific positioning of palmitic acid at the sn-2 position of the triglyceride backbone in human milk is a critical factor in infant nutrition, influencing a cascade of physiological processes from nutrient absorption to gut microbiome development and bone health. This in-depth technical guide explores the multifaceted role of sn-2 palmitate, also known as beta-palmitate, in infant formulas. It provides a comprehensive overview of the current scientific evidence, detailing the biochemical advantages of sn-2 palmitate over the sn-1 and sn-3 positional isomers commonly found in vegetable oil-based infant formulas. This guide summarizes quantitative data from key clinical trials, outlines detailed experimental protocols, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of this crucial nutrient.

Introduction: The Significance of Triglyceride Structure in Infant Nutrition

Human milk is the gold standard for infant nutrition, providing the optimal blend of nutrients for growth and development. The fat component of human milk, which supplies approximately 50% of an infant's energy, is predominantly in the form of triacylglycerols (TAGs). Palmitic acid (C16:0) is the most abundant saturated fatty acid in human milk, constituting about 20-25% of the total fatty acids.[1] Crucially, approximately 70% of this palmitic acid is esterified to the second or beta position of the glycerol (B35011) backbone, a structure referred to as sn-2 palmitate.[1] In contrast, the fat blends in standard infant formulas are typically derived from vegetable oils, where palmitic acid is predominantly found at the sn-1 and sn-3 positions. This structural difference has profound implications for fat and mineral absorption and overall infant well-being.

The Biochemical Advantage of sn-2 Palmitate

The physiological benefits of sn-2 palmitate are primarily attributed to its unique digestive fate in the infant gut. Pancreatic lipase, the primary enzyme responsible for fat digestion, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of the triglyceride molecule.

When palmitic acid is at the sn-1 or sn-3 position, it is cleaved into a free fatty acid. This free palmitic acid can readily bind with calcium in the intestine to form insoluble calcium soaps.[1] These soaps are poorly absorbed and are subsequently excreted in the feces. This process leads to two significant nutritional drawbacks:

-

Reduced Fat Absorption: The loss of palmitic acid in the form of soaps diminishes the overall absorption of this essential fatty acid.

-

Reduced Calcium Absorption: The sequestration of calcium into insoluble soaps reduces its bioavailability for crucial physiological functions, including bone mineralization.[1]

Conversely, when palmitic acid is at the sn-2 position, it is absorbed as a 2-monoacylglycerol (2-MAG). This 2-MAG is readily absorbed by the intestinal cells and is then re-esterified back into triglycerides, preserving the palmitic acid for metabolic use.[2] This mechanism avoids the formation of calcium soaps, thereby enhancing both fat and calcium absorption.[1]

Physiological Roles and Clinical Evidence

A growing body of clinical evidence substantiates the significant physiological benefits of incorporating sn-2 palmitate into infant formulas. These benefits span across digestive health, nutrient absorption, bone development, and infant comfort.

Enhanced Fat and Palmitic Acid Absorption

Clinical studies have consistently demonstrated that infant formulas enriched with sn-2 palmitate lead to improved fat and palmitic acid absorption compared to formulas with low sn-2 palmitate content. This is evidenced by lower concentrations of total fat and fatty acid soaps in the stool of infants fed high sn-2 palmitate formulas.

| Study | Intervention Groups | Key Quantitative Findings on Fat Absorption |

| Bar-Yoseph et al. (2016) | - sn-2 Palmitate Formula (43% of PA at sn-2) - Control Formula (13% of PA at sn-2) - Breastfed (Reference) | - Total Fat in Stool ( g/24h ): 0.8 (sn-2) vs. 1.2 (Control) [p<0.05] - Saponified Palmitic Acid in Stool ( g/24h ): 0.3 (sn-2) vs. 0.7 (Control) [p<0.01] - Palmitic Acid Absorption (%): 95% (sn-2) vs. 88% (Control)[3] |

| Nowacki et al. (2019) | - High sn-2 Palmitate Formula - High sn-2 Palmitate + Oligofructose - Control Formula | - Stool Palmitate Soaps (mg/g dry weight): Significantly lower in high sn-2 groups compared to control.[4] |

Improved Calcium Absorption and Bone Health

By preventing the formation of insoluble calcium soaps, sn-2 palmitate enhances calcium bioavailability, which is critical for bone mineralization in rapidly growing infants. Several studies have linked the consumption of high sn-2 palmitate formula to improved bone density and strength.

| Study | Intervention Groups | Key Quantitative Findings on Bone Health |

| Litmanovitz et al. (2013) | - High Beta-Palmitate (HBP) Formula (43% of PA at sn-2) - Low Beta-Palmitate (LBP) Formula (14% of PA at sn-2) - Breastfed (Reference) | - Bone Speed of Sound (SOS) at 12 weeks (m/s): 2896 (HBP) vs. 2825 (LBP) [p=0.049]. HBP group was comparable to breastfed group (2875 m/s).[5][6] |

| Kennedy et al. (1999) | - Formula with high sn-2 palmitate - Standard formula | - Infants fed the high sn-2 palmitate formula had significantly higher whole-body bone mineral content at 12 weeks. |

| Béghin et al. (2019) | - Control Formula (16% sn-2 palmitate) - Experimental Formula 1 (43% sn-2 palmitate) - Experimental Formula 2 (51% sn-2 palmitate) | - Bone Mineral Content at 4 months: Significantly higher in both experimental formula groups compared to the control group (p=0.0012 for EF1, p=0.0002 for EF2).[7] |

Softer Stools and Improved Digestive Comfort

The formation of hard calcium soaps is a primary contributor to harder stools and constipation in formula-fed infants. By minimizing soap formation, sn-2 palmitate leads to softer stools, more closely resembling those of breastfed infants. This improvement in stool consistency is associated with greater digestive comfort, which may manifest as reduced crying and improved sleep patterns.[1]

| Study | Intervention Groups | Key Quantitative Findings on Stool Consistency and Comfort |

| Litmanovitz et al. (2014) | - High Beta-Palmitate (HBP) Formula - Low Beta-Palmitate (LBP) Formula - Breastfed (Reference) | - Crying Duration (min/day): 14.90 (HBP) vs. 63.96 (LBP) [p=0.047].[8] |

| Nowacki et al. (2019) | - High sn-2 Palmitate Formula - High sn-2 Palmitate + Oligofructose - Control Formula | - The high sn-2 palmitate group had 20% more mushy-soft stools and 50% fewer formed stools compared to the control group.[4] |

| Bar-Yoseph et al. (2017) | - SN-2 Palmitate Formula - Control Formula - Breastfed (Reference) | - Infants fed the SN-2 palmitate formula had fewer and shorter crying episodes and longer sleep duration compared to the control group.[9] |

Modulation of the Gut Microbiome

The composition of the infant gut microbiome is crucial for immune development and long-term health. Emerging evidence suggests that sn-2 palmitate can positively influence the gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. The reduction of insoluble soaps may create a more favorable gut environment for these beneficial microbes to thrive.

| Study | Intervention Groups | Key Quantitative Findings on Gut Microbiome |

| Yaron et al. (2013) | - High sn-2 Palmitate Formula - Control Formula - Breastfed (Reference) | - Infants in the high sn-2 palmitate group had significantly higher fecal counts of Bifidobacteria and Lactobacillus compared to the control group. |

| Nowacki et al. (2019) | - High sn-2 Palmitate Formula - High sn-2 Palmitate + Oligofructose - Control Formula | - Fecal Bifidobacteria concentrations were significantly higher in the high sn-2 palmitate groups compared to the control group at 8 weeks.[4] |

| Mazzoleni et al. (2021) | - High sn-2 Palmitate Formula - Control Formula - Breastfed (Reference) | - The gut microbiota of infants fed the high sn-2 palmitate formula was more similar to that of breastfed infants, with a higher abundance of Bifidobacterium. |

Experimental Protocols

This section outlines the methodologies employed in key clinical trials investigating the effects of sn-2 palmitate in infant nutrition.

Stool Analysis for Fatty Acids and Calcium Soaps

-

Sample Collection: Stool samples are typically collected by parents at home over a specified period (e.g., 24-48 hours) using pre-weighed diapers or collection kits. Samples are immediately frozen and transported to the laboratory for analysis.

-

Analytical Method (Modified Quinlan et al.):

-

Lyophilization: Stool samples are freeze-dried to determine the dry weight.

-

Neutral Lipid Extraction: Neutral lipids are extracted from the dried stool sample using a solvent such as petroleum ether.

-

Soap Conversion and Extraction: The remaining sample is acidified (e.g., with acetic acid) to convert the fatty acid soaps into free fatty acids. These are then extracted with a solvent.

-

Derivatization and Quantification: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs).

-

Gas Chromatography (GC): FAMEs are analyzed by gas chromatography to quantify the individual fatty acids. Total fatty acid soaps are calculated as the sum of all measured individual fatty acid soaps.[10]

-

-

Alternative Methods: Fourier Transform Infrared (FT-IR) spectroscopy and Gas Chromatography-Flame Ionization Detection (GC-FID) are also used for the quantification of fecal fatty acid soaps.[11][12]

Assessment of Bone Mineral Content and Density

-

Dual-Energy X-ray Absorptiometry (DXA): DXA is the gold standard for measuring bone mineral content (BMC) and areal bone mineral density (aBMD) in infants.

-

Procedure: The infant is placed on the DXA scanner bed. Scans of the whole body (excluding the head) and lumbar spine are typically performed. To minimize motion artifacts, scans are often performed while the infant is asleep or calm. Multiple scan attempts may be necessary to obtain a motion-free image.[3]

-

Data Analysis: Specialized pediatric software is used to analyze the scans and calculate BMC (in grams) and aBMD (in g/cm²). Results are often expressed as Z-scores, which compare the infant's bone density to that of a healthy, age- and sex-matched reference population.[13]

-

Gut Microbiota Analysis

-

Sample Collection and DNA Extraction: Fecal samples are collected and immediately frozen. Bacterial DNA is extracted from the stool samples using commercially available kits.

-

16S rRNA Gene Sequencing:

-

PCR Amplification: The 16S rRNA gene, a marker gene for bacterial identification, is amplified from the extracted DNA using polymerase chain reaction (PCR).

-

Library Preparation and Sequencing: The amplified DNA is prepared into a library and sequenced using a high-throughput sequencing platform.

-

Bioinformatic Analysis: The resulting sequence data is processed to identify the different types of bacteria present and their relative abundances. This allows for the characterization of the overall composition and diversity of the gut microbiota.[1][14]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Digestion and absorption of sn-1,3 vs. sn-2 palmitate.

Caption: General workflow of a randomized controlled trial on sn-2 palmitate.

Caption: Intracellular signaling pathway of sn-2 palmitate absorption.

Conclusion and Future Directions

The positional distribution of palmitic acid in infant formula has a significant and measurable impact on nutrient absorption and physiological outcomes. The evidence strongly supports the superiority of sn-2 palmitate in mimicking the fat structure of human milk, thereby promoting better fat and calcium absorption, leading to softer stools, improved bone health, and a more favorable gut microbiome. For researchers, scientists, and drug development professionals, understanding the mechanisms and clinical benefits of sn-2 palmitate is crucial for the development of next-generation infant formulas that more closely replicate the functional benefits of breastfeeding.

Future research should continue to explore the long-term effects of sn-2 palmitate on infant development, including neurodevelopmental outcomes and immune function. Further investigation into the dose-dependent effects and the optimal ratio of sn-2 palmitate in infant formulas is also warranted. Additionally, elucidating the precise molecular signaling pathways activated by the absorption of 2-monoacylglycerols could open new avenues for optimizing infant nutrition and health.

References

- 1. A protocol for characterization of extremely preterm infant gut microbiota in double-blind clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Advanced Analysis Techniques Improve Infant Bone and Body Composition Measures by Dual-Energy X-Ray Absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Intestinal lipid–derived signals that sense dietary fat [jci.org]

- 5. youtube.com [youtube.com]

- 6. The monoglyceride pathway of fat absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of dual energy X-ray absorptiometry in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcified Tissue International - Wikipedia [en.wikipedia.org]

- 10. Stool fatty acid soaps, stool consistency and gastrointestinal tolerance in term infants fed infant formulas containing high sn-2 palmitate with or without oligofructose: a double-blind, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using FT-IR as a fast method to measure fatty acid soaps in in vivo and in vitro digests - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00177J [pubs.rsc.org]

- 12. frieslandcampinainstitute.com [frieslandcampinainstitute.com]

- 13. stanfordchildrens.org [stanfordchildrens.org]

- 14. 16S rRNA gene-based analysis of fecal microbiota from preterm infants with and without necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis Pathway of 1,3-Dioleoyl-2-palmitoylglycerol in the Mammary Gland: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lactating mammary gland is a highly specialized organ responsible for the synthesis and secretion of milk, a complex fluid rich in nutrients essential for the neonate. A primary component of milk fat is triacylglycerols (TAGs), with 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) being a significant species in human milk. The specific stereochemical structure of OPO, with palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions, is of particular interest due to its physiological benefits for the infant, including improved fat and calcium absorption. This technical guide provides a detailed overview of the biosynthetic pathway of OPO in the mammary gland, focusing on the key enzymatic steps, regulatory mechanisms, and relevant experimental protocols.

The Core Biosynthetic Pathway: The Kennedy Pathway

The primary route for the synthesis of triacylglycerols, including OPO, in the mammary gland is the sn-glycerol-3-phosphate or Kennedy pathway.[1] This pathway involves a series of acylation reactions that sequentially esterify fatty acids to a glycerol (B35011) backbone. The synthesis takes place predominantly in the endoplasmic reticulum of the mammary epithelial cells.[2]

The key enzymatic steps are:

-

Acylation of sn-glycerol-3-phosphate: The pathway is initiated by the acylation of sn-glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) , forming lysophosphatidic acid (LPA).

-

Acylation of lysophosphatidic acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT or LPAAT) then acylates LPA at the sn-2 position to produce phosphatidic acid (PA).

-

Dephosphorylation of phosphatidic acid: Phosphatidic acid phosphatase (PAP), also known as lipin , removes the phosphate (B84403) group from PA to yield sn-1,2-diacylglycerol (DAG).

-

Final acylation of diacylglycerol: The final step is the acylation of the DAG at the sn-3 position by diacylglycerol acyltransferase (DGAT) to form the triacylglycerol molecule.

The stereospecificity of OPO is determined by the substrate preferences of the acyltransferases at each step. In the lactating rat mammary gland, it has been shown that oleate (B1233923) is preferentially esterified at the sn-1 position, while palmitate is favored at the sn-2 position during the formation of phosphatidic acid.[3] This suggests a key role for GPAT and AGPAT in establishing the OPO structure.

Diagram of the OPO Biosynthesis Pathway

Caption: Biosynthesis of OPO via the Kennedy Pathway.

Key Enzymes and Their Substrate Specificities

The synthesis of the specific OPO structure is dependent on the acyl-CoA substrate specificities of the acyltransferases in the mammary gland.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Acyl-CoA Specificity in Mammary Gland for OPO Synthesis |

| Glycerol-3-phosphate acyltransferase | GPAT | sn-Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid, CoA | Shows a preference for oleoyl-CoA at the sn-1 position.[3] |

| 1-acylglycerol-3-phosphate acyltransferase | AGPAT/LPAAT | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid, CoA | Exhibits a preference for palmitoyl-CoA at the sn-2 position.[3] The chain length specificity of this enzyme in bovine mammary gland is C16 > C14 > C12 > C10 > C8, which aligns with the fatty acids found at the sn-2 position of cow milk TAGs.[4] |

| Phosphatidic acid phosphatase | PAP (Lipin) | Phosphatidic acid | sn-1,2-Diacylglycerol, Pi | Not specific to fatty acyl chains. |

| Diacylglycerol acyltransferase | DGAT | sn-1,2-Diacylglycerol, Acyl-CoA | Triacylglycerol, CoA | DGAT1 is the predominant isoform in the mammary gland and is essential for milk fat synthesis.[5] It shows broad specificity for long-chain acyl-CoAs and would utilize oleoyl-CoA for the final acylation at the sn-3 position.[6] |

Regulation of OPO Biosynthesis

The synthesis of OPO is tightly regulated by hormonal and transcriptional mechanisms to meet the demands of lactation.

Hormonal Regulation

Lactation is under complex hormonal control.[7] The initiation and maintenance of milk synthesis, including its lipid components, are primarily regulated by:

-

Prolactin: Stimulates the expression of genes involved in milk synthesis.

-

Insulin: Plays a permissive role in mammary gland development and function.

-

Cortisol: Works synergistically with prolactin to promote differentiation of mammary epithelial cells and initiate milk production.[8]

-

Progesterone: High levels during pregnancy inhibit copious milk secretion. Its withdrawal at parturition is a key trigger for lactogenesis.[8]

Transcriptional Regulation

The expression of lipogenic enzymes is controlled by key transcription factors:

-

Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A master regulator of lipid synthesis. SREBP-1c is the predominant isoform in the mammary gland and its expression increases at the onset of lactation.[9] It upregulates the transcription of key enzymes in fatty acid and triacylglycerol synthesis, including GPAT, lipin 1, and DGAT1.[1][3]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Also plays a role in regulating milk fat synthesis, with its expression being upregulated in lactating mammary tissue.[10]

Diagram of Regulatory Influences

Caption: Hormonal and transcriptional regulation of OPO synthesis.

Experimental Protocols

Isolation of Microsomes from Mammary Gland Tissue

This protocol is adapted from standard procedures for subcellular fractionation and is suitable for obtaining the microsomal fraction, which is enriched in the enzymes of the Kennedy pathway.

Materials:

-

Fresh or frozen lactating mammary gland tissue

-

Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors.

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Excise and weigh the lactating mammary gland tissue. All subsequent steps should be performed at 4°C.

-

Mince the tissue finely with scissors in ice-cold Homogenization Buffer.

-

Homogenize the minced tissue in a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (post-mitochondrial supernatant).

-

Centrifuge the supernatant at 100,000 x g for 60 minutes in an ultracentrifuge.

-

The resulting pellet is the microsomal fraction. Discard the supernatant (cytosol).

-

Gently wash the microsomal pellet with Homogenization Buffer and re-centrifuge at 100,000 x g for 60 minutes.

-

Resuspend the final microsomal pellet in a suitable buffer (e.g., Homogenization Buffer) and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Aliquot and store the microsomes at -80°C.

Acyltransferase Activity Assays

a) 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) Assay (Radiometric)

This assay measures the incorporation of a radiolabeled fatty acyl-CoA into phosphatidic acid.

Materials:

-

Mammary gland microsomal preparation

-

Assay Buffer: 100 mM HEPES-NaOH (pH 7.5), 200 mM NaCl, 10 mM EDTA, 8 mM NaF, 1 mg/mL fatty acid-free BSA, 1 mM DTT, 5% (w/v) glycerol.

-

1-oleoyl-sn-glycerol-3-phosphate (LPA)

-

[¹⁴C]Palmitoyl-CoA (or other radiolabeled acyl-CoA)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent: Chloroform:pyridine:formic acid (50:30:7, v/v)

-

Scintillation vials and scintillation fluid

Procedure:

-

Prepare the reaction mixture in a final volume of 100 µL containing Assay Buffer, 20 µM LPA, and 40 µM [¹⁴C]Palmitoyl-CoA.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5-10 µg of microsomal protein.

-

Incubate at 37°C for 10-20 minutes. The reaction should be in the linear range for time and protein concentration.

-

Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v).

-

Vortex and centrifuge to separate the phases.

-

Spot the lipid-containing lower organic phase onto a TLC plate.

-

Develop the TLC plate in the specified solvent system to separate the product (phosphatidic acid) from the substrate (LPA).

-

Visualize the lipid spots (e.g., with iodine vapor), scrape the area corresponding to phosphatidic acid into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

b) Diacylglycerol Acyltransferase (DGAT) Assay (Fluorescent)

This assay uses a fluorescently labeled fatty acyl-CoA to measure DGAT activity.

Materials:

-

Mammary gland microsomal preparation

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mg/mL fatty acid-free BSA.

-

1,2-Dioleoyl-sn-glycerol

-

NBD-palmitoyl-CoA (or other fluorescent acyl-CoA)

-

TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v)

-

Fluorescence imaging system

Procedure:

-

Prepare the reaction mixture in a final volume of 200 µL containing Assay Buffer, 200 µM 1,2-dioleoyl-sn-glycerol, and 25 µM NBD-palmitoyl-CoA.

-

Initiate the reaction by adding 20-50 µg of microsomal protein.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction and extract the lipids as described for the AGPAT assay.

-

Spot the extracted lipids on a TLC plate and develop to separate the fluorescent triacylglycerol product.

-

Quantify the fluorescent product using a fluorescence imaging system.

Lipid Extraction and Analysis of OPO

a) Total Lipid Extraction (Folch Method)

-

Homogenize a known amount of mammary gland tissue or milk in chloroform:methanol (2:1, v/v).

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to achieve phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent for analysis.

b) Stereospecific Analysis of OPO by HPLC-MS/MS

This technique allows for the precise quantification of OPO and its isomers.

-

Chromatographic Separation: Use a reverse-phase C18 column with a non-aqueous mobile phase gradient (e.g., acetonitrile/isopropanol with ammonium (B1175870) formate) to separate different TAG species.[11]

-

Mass Spectrometric Detection: Employ a high-resolution mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

Identification and Quantification:

-

Identify OPO based on its accurate mass-to-charge ratio (m/z).

-

Perform tandem mass spectrometry (MS/MS) for structural confirmation. The fragmentation pattern will reveal the fatty acid composition. The relative abundance of fragment ions corresponding to the loss of specific fatty acids can help in determining their positions on the glycerol backbone.[9] For unambiguous stereospecific analysis, enzymatic hydrolysis with a sn-1,3 specific lipase (B570770) followed by analysis of the resulting sn-2-monoacylglycerol is often employed.[9]

-

Diagram of the Experimental Workflow

Caption: Workflow for studying OPO biosynthesis.

Conclusion

The biosynthesis of 1,3-dioleoyl-2-palmitoylglycerol in the mammary gland is a highly regulated and stereospecific process orchestrated by the enzymes of the Kennedy pathway. The substrate specificities of GPAT and AGPAT are critical in establishing the characteristic OPO structure. This intricate process is under tight hormonal and transcriptional control, ensuring an adequate supply of this vital nutrient to the newborn. The experimental protocols outlined in this guide provide a framework for researchers to investigate the various facets of this important metabolic pathway, from enzyme kinetics to the in-depth analysis of milk lipid composition. A thorough understanding of OPO biosynthesis is crucial for the development of infant formulas that more closely mimic the composition and benefits of human milk, as well as for providing insights into the fundamental cell biology of lipid metabolism in a highly active secretory tissue.

References

- 1. Transcriptional regulation of lipid synthesis in bovine mammary epithelial cells by sterol regulatory element binding protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esterification of glycerol 3-phosphate in lactating guinea-pig mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overexpression of SREBP1 (sterol regulatory element binding protein 1) promotes de novo fatty acid synthesis and triacylglycerol accumulation in goat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic transition of milk triacylglycerol synthesis in response to varying levels of palmitate in porcine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the mammary gland requires DGAT1 expression in stromal and epithelial tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl specificity in triglyceride synthesis by lactating rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hormonal regulation of mammary gland development and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Hormonal regulation of lactation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sterol regulatory element binding protein and dietary lipid regulation of fatty acid synthesis in the mammary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 1,3-Dioleoyl-2-palmitoylglycerol at different temperatures

An In-depth Technical Guide on the Physical Properties of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

Abstract

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triacylglycerol (TAG) of significant interest in the food and pharmaceutical industries, primarily due to its structural similarity to a key component of human milk fat.[1][2] The physical properties of OPO, governed by its molecular structure, are critical determinants of its functionality, stability, and application performance, particularly in infant formulas where it is used to mimic the benefits of human milk fat.[3] This technical guide provides a comprehensive overview of the physical properties of OPO at different temperatures, with a focus on its complex thermal behavior and polymorphism. It includes quantitative data, detailed experimental protocols for characterization, and visualizations of polymorphic transitions and analytical workflows.

Introduction to 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

OPO is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one palmitic acid molecule at the sn-2 position.[4][5] This specific stereochemistry is analogous to the predominant TAG structure found in human milk, where approximately 70% of palmitic acid is located at the sn-2 position.[3] This structural configuration is believed to enhance the absorption of fatty acids and calcium in infants, making OPO a valuable ingredient in infant nutrition.[1][3] Understanding the physical properties of OPO, such as its melting and crystallization profiles, is essential for controlling the texture, stability, and sensory attributes of products in which it is incorporated.

Polymorphism of Triacylglycerols

Like most fats, OPO exhibits polymorphism, which is the ability of a substance to crystallize into multiple distinct crystal forms, each with a unique molecular arrangement, stability, and set of physical properties.[6] For triacylglycerols, the three principal polymorphic forms are designated α, β', and β, in order of increasing stability.

-

α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling from the melt and has a hexagonal sub-cell packing.[6]

-

β' (Beta Prime) Form: This form has intermediate stability and a higher melting point than the α form. It possesses an orthorhombic sub-cell packing and is often desired in plastic fats for its fine crystal texture.

-

β (Beta) Form: This is the most stable polymorph, characterized by the highest melting point and a triclinic sub-cell packing.[6] While thermodynamically favored, its formation can be slow, and it often results in larger, more granular crystals.

The specific polymorphic form obtained is highly dependent on thermal history, including the rate of cooling, the temperature of crystallization, and any subsequent heating or tempering processes. Transitions from less stable to more stable forms (e.g., α → β' → β) are irreversible.

Thermal Properties and Phase Transitions

The melting and crystallization behavior of OPO is complex and dictated by its polymorphic nature. These properties are typically characterized using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions as a function of temperature.

Melting Behavior

The melting point of OPO is not a single value but a range that corresponds to the melting of its different polymorphic forms. An OPO-rich lipid has been reported to have a complete melting point of 16.03 °C, with a melting range from -26.29 °C to 16.03 °C. Another study identifies a distinct melting peak at 21.9 °C.[7]

Table 1: Melting Properties of OPO-Rich Lipids

| Property | Temperature (°C) | Notes |

|---|---|---|

| Melting Range | -26.29 to 16.03 | Characterizes the temperature span from solid to liquid. |

| Complete Melting Point | 16.03 | The temperature at which the lipid becomes fully liquid. |

| Melting Peak | 21.9 | Represents the peak of the endothermic melting event on a DSC thermogram.[7] |

Crystallization Behavior

The crystallization of OPO from the melt is an exothermic process that is highly sensitive to the cooling rate. Slower cooling rates provide more time for molecules to arrange into more stable configurations, favoring the formation of higher-melting polymorphs like the β' and β forms. Conversely, rapid cooling tends to trap the molecules in the less stable α form.

Data on specific crystallization temperatures for pure OPO under varying cooling rates is not extensively detailed in the provided search results, but the general principle holds that crystallization temperatures are lower for more rapid cooling protocols.

Other Physical Properties

Density

Specific experimental data for the density of 1,3-Dioleoyl-2-palmitoylglycerol at various temperatures is not available in the public literature based on the conducted search. As a general characteristic for triacylglycerols, density decreases with increasing temperature.

Table 2: General and Computed Physical Properties of OPO

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₅H₁₀₂O₆ | PubChem[4] |

| Molar Mass | 859.4 g/mol | PubChem[4] |

| Physical Description | Solid at room temperature | PubChem[4] |

Visualization of OPO Properties and Analysis

Polymorphic Transformation Pathways

The relationship between the different physical states of OPO can be visualized as a series of temperature- and time-dependent transitions. The following diagram illustrates the pathways between the melted liquid state and the primary solid polymorphic forms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the metabolism of 1,3-Dioleoyl-2-palmitoylglycerol in neonates

An In-depth Technical Guide to the Metabolism of 1,3-Dioleoyl-2-palmitoylglycerol in Neonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The composition of infant formula has been the subject of extensive research, with the goal of mimicking the nutritional and functional properties of human breast milk. A key area of focus is the fat component, which provides approximately 50% of the energy for a growing infant.[1][2] Human milk fat has a unique stereospecific structure, where palmitic acid, a major saturated fatty acid, is predominantly esterified at the sn-2 position of the glycerol (B35011) backbone, while unsaturated fatty acids like oleic acid are mainly at the sn-1 and sn-3 positions.[1][3][4] This specific triglyceride is known as 1,3-Dioleoyl-2-palmitoylglycerol (OPO). In contrast, standard vegetable oils used in infant formulas typically have palmitic acid at the sn-1 and sn-3 positions.[3] This structural difference significantly impacts the digestion, absorption, and metabolic fate of fatty acids and minerals in neonates.[3]

This technical guide provides a comprehensive overview of the metabolism of OPO in neonates, summarizing quantitative data from key clinical studies, detailing experimental protocols, and illustrating the underlying biochemical pathways.

Metabolism of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

The digestion of triglycerides in the neonatal gut is primarily carried out by lingual and pancreatic lipases.[5][6] These enzymes exhibit specificity for the sn-1 and sn-3 positions of the triglyceride molecule.[1][3]

When a neonate consumes infant formula containing OPO, the following metabolic process occurs:

-

Enzymatic Hydrolysis : Pancreatic lipase (B570770) acts on the OPO triglyceride, cleaving the oleic acid molecules from the sn-1 and sn-3 positions.[3][7]

-

Formation of Metabolites : This hydrolysis results in the formation of two free oleic acid molecules and one 2-palmitoyl-glycerol molecule (also known as sn-2 monopalmitin (B16481) or beta-palmitate).[7]

-

Absorption : Both the free oleic acid and the 2-palmitoyl-glycerol are readily absorbed by the intestinal enterocytes.[1] Inside the enterocytes, they are re-esterified back into triglycerides that can be utilized by the body.[8]

In contrast, the digestion of a typical vegetable oil triglyceride with palmitic acid at the sn-1 and sn-3 positions proceeds differently:

-

Enzymatic Hydrolysis : Pancreatic lipase cleaves the palmitic acids from the sn-1 and sn-3 positions.

-

Formation of Free Palmitic Acid : This releases free palmitic acid into the intestinal lumen.[3]

-

Formation of Insoluble Soaps : Free palmitic acid can react with calcium in the gut to form insoluble calcium soaps.[3][9]

-

Consequences : The formation of these soaps leads to several negative consequences:

-

Reduced Fat Absorption : The insoluble soaps are poorly absorbed and are excreted in the feces.[10][11]

-

Reduced Calcium Absorption : Calcium that is sequestered in these soaps is also lost in the feces, potentially impacting bone development.[10][11][12]

-

Harder Stools : The presence of these calcium soaps in the stool increases its hardness, which can lead to constipation and discomfort for the infant.[3]

-

The unique structure of OPO, by positioning palmitic acid at the protected sn-2 position, therefore facilitates more efficient fat and calcium absorption and promotes softer stools, more closely mimicking the effects of breastfeeding.[2][3]

Quantitative Data from Clinical Trials

The benefits of OPO-supplemented infant formula have been demonstrated in several randomized, double-blind clinical trials. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of OPO Supplementation on Fat and Calcium Absorption

| Parameter | Standard Formula Group | OPO Formula Group | p-value | Reference |

| Fat Absorption | ||||

| Fecal Fat Excretion (g/kg/day) | 0.55 ± 0.29 | 0.09 ± 0.04 | < 0.001 | [10] |

| Fat Absorption (% of intake) | 90.0 ± 6.4 | 98.5 ± 0.6 | < 0.01 | [10] |

| Calcium Absorption | ||||

| Fecal Calcium Excretion (mg/kg/day) | 53.4 ± 12.0 | 37.4 ± 14.9 | < 0.01 | [10] |

| Calcium Absorption (% of intake) | 37.5 ± 11.5 | 57.4 ± 14.9 | < 0.001 | [10] |

| Calcium Absorption (% of intake) | 22 ± 3 | 37 ± 4 | < 0.05 | [12] |

Table 2: Effects of OPO Supplementation on Stool Characteristics

| Parameter | Standard Formula Group | OPO Formula Group | p-value | Reference |

| Fecal Saponified Fatty Acids (Week 12) | Lower in OPO group | Significantly Lower | < 0.0001 | [3][13] |

| Stool Calcium Concentration | Higher in Standard Group | Significantly Lower | < 0.05 | [13] |

| Stool Frequency (per day) | Lower in Standard Group | Significantly Higher | < 0.05 | [13] |

Table 3: Effects of OPO Supplementation on Infant Growth and Behavior

| Parameter | Standard Formula Group | OPO Formula Group | p-value | Reference |

| Infant Length (at 12 weeks) | Shorter | Significantly Longer | 0.002 | [3][13] |

| Crying Frequency (per day and night) | Higher | Significantly Lower | < 0.0001 | [3][13] |

Table 4: Effects of OPO Supplementation on Gut Microbiota

| Parameter | Standard Formula Group | OPO Formula Group | Breastfeeding Group | Reference |

| Relative Abundance of Enhydrobacter | Different from Breastfeeding | Similar to Breastfeeding | - | [14] |

| Relative Abundance of Akkermansia | Different from Breastfeeding | Similar to Breastfeeding | - | [14] |

Experimental Protocols

To provide a clear understanding of the methodologies employed in OPO research, the protocol from a representative randomized, double-blind clinical trial is detailed below (based on Yuan et al., 2021).[13]

1. Study Design

-

A randomized, double-blind, controlled, single-center clinical trial was conducted.

-

Participants were randomly assigned to one of three groups:

-

Standard Formula Group (Control)

-

High OPO Formula Group (Intervention)

-

Breastfed Group (Reference)

-

2. Participants

-

Healthy, full-term infants younger than 14 days old were recruited.

-

Exclusion criteria included major congenital malformations, hereditary metabolic diseases, and the use of probiotics or antibiotics.

3. Intervention

-

Standard Formula : Contained 23.6% of palmitic acid esterified at the sn-2 position.

-

OPO Formula : Contained a high concentration of sn-2 palmitate (52.8%).

-

Energy, protein, carbohydrate, fat, and mineral contents were similar between the two formulas.[13]

-

The intervention period was 12 weeks.

4. Data Collection

-

Stool Samples : Collected at week 6 and week 12 for analysis of saponified fatty acids, total fatty acids, and calcium content.

-

Anthropometric Measurements : Weight, length, and head circumference were measured at baseline and at follow-up visits.

-

Behavioral Data : Crying frequency and duration were recorded by parents in a diary.

5. Analytical Methods

-

Fatty Acid Analysis : Stool fatty acids were extracted and analyzed using gas chromatography to determine the concentrations of total and saponified fatty acids.

-

Calcium Analysis : Stool calcium concentration was determined using appropriate analytical methods.

-

Statistical Analysis : Data were analyzed using statistical tests such as ANOVA and Dunnett's t-test to compare the outcomes between the different feeding groups. A p-value of < 0.05 was considered statistically significant.

Visualizations

Biochemical Pathway of Triglyceride Digestion

References

- 1. advancedlipids.com [advancedlipids.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frieslandcampinainstitute.com [frieslandcampinainstitute.com]

- 5. Lingual lipase. Its role in lipid digestion in infants with low birthweight and/or pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pancreatic lipase family - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 10. Absorption of fat and calcium by infants fed a milk-based formula containing palm olein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Absorption of fat and calcium by infants fed a milk-based formula containing palm olein. | Semantic Scholar [semanticscholar.org]

- 12. Lower calcium absorption in infants fed casein hydrolysate- and soy protein-based infant formulas containing palm olein versus formulas without palm olein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial [frontiersin.org]

- 14. Effects of Infant Formula Supplemented With Prebiotics and OPO on Infancy Fecal Microbiota: A Pilot Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Infant Nutrition: A Technical Guide to 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in Infant Formula

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The composition of infant formula has undergone significant evolution in a persistent endeavor to mirror the nutritional profile of human breast milk. A pivotal advancement in this field has been the incorporation of 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO), a structured triglyceride that is the most abundant single triacylglycerol species in human milk. This technical guide provides an in-depth exploration of the history, synthesis, and physiological significance of OPO in infant formula development. It consolidates quantitative data from key clinical studies, details relevant experimental protocols, and visualizes complex processes to serve as a comprehensive resource for professionals in the fields of nutrition science and product development.

Introduction: The Quest to Emulate Human Milk Fat

Human milk is universally recognized as the gold standard for infant nutrition, providing a complex matrix of nutrients and bioactive components essential for optimal growth and development. The fat component of human milk, which supplies approximately 50% of an infant's energy, is particularly unique in its structure.[1] A defining characteristic of human milk fat is the positional distribution of fatty acids on the glycerol (B35011) backbone. Specifically, the saturated fatty acid palmitic acid (C16:0) is predominantly esterified at the sn-2 position, while unsaturated fatty acids like oleic acid (C18:1) are typically found at the sn-1 and sn-3 positions.[2] This specific structure, primarily 1,3-dioleoyl-2-palmitoylglycerol (OPO), is conserved across diverse maternal diets and ethnicities, suggesting a significant physiological role.[1]

Early infant formulas, while matching the overall fatty acid profile of human milk, often utilized vegetable oils where palmitic acid is primarily at the sn-1 and sn-3 positions. This seemingly subtle difference in stereoisomeric structure has profound implications for infant digestion and nutrient absorption.

The History of OPO in Infant Formula: A Timeline of Innovation

The journey of incorporating OPO into infant formula is a story of scientific discovery and technological advancement.

-

1986: The concept of a structured lipid mimicking the OPO structure of human milk fat was pioneered with the invention of Betapol by Loders Croklaan (now part of Bunge).[3] This marked the first enzymatically processed fat blend designed to bring infant formula closer to the composition of human milk.[4]

-

1990s: Clinical benefits of OPO-containing infant formula begin to be established through various studies.[5]

-

2012: Wyeth Nutrition launched the ILLUMA® series, which incorporated sn-2 Palmitate, highlighting a breakthrough in creating a body-friendly molecular structure in their infant formula.[2]

-

2014: Advanced Lipids, a joint venture between AAK and Enzymotec, reported significant global expansion with their INFAT® (OPO) ingredient being adopted by 16 new brands.[6]

-

2019: Bunge Loders Croklaan introduced Betapol® Plus, a second-generation OPO with a higher concentration of sn-2 palmitate, aiming to more closely replicate the levels found in human milk.[4][7] Advanced Lipids also launched INFAT®PLUS, specifically designed to mimic the triglyceride structure of Chinese human milk.[8][9]

-

2021: Bunge Loders Croklaan launched Betapol® Organic, the first certified organic OPO for infant formula, catering to the growing demand for organic baby products.[1][5]

The Chemical and Physiological Significance of OPO

Chemical Structure:

1,3-Dioleoyl-2-palmitoylglycerol is a triglyceride with the following structure:

-

Glycerol Backbone

-

sn-1 position: Oleic acid

-

sn-2 position: Palmitic acid

-

sn-3 position: Oleic acid

This specific arrangement is crucial for its physiological effects.

Physiological Benefits:

The digestion of fats in infants is primarily carried out by pancreatic lipase (B570770), which specifically cleaves fatty acids from the sn-1 and sn-3 positions of the triglyceride.

-

Improved Fat and Calcium Absorption: In the case of OPO, this enzymatic action releases two molecules of free oleic acid and one molecule of 2-palmitoyl-monoglyceride (sn-2 monopalmitin). Both are readily absorbed by the infant's intestine. Conversely, when palmitic acid is at the sn-1 or sn-3 position (as in many vegetable oils), free palmitic acid is released. This free palmitic acid can react with calcium in the gut to form insoluble calcium soaps, which are then excreted. This process leads to a loss of both valuable fat (energy) and calcium.[5][10]

-

Enhanced Bone Health: By preventing the formation of calcium soaps and improving calcium absorption, OPO-supplemented formulas contribute to better bone mineralization and strength.[7][10]

-

Softer Stools and Reduced Constipation: The formation of hard calcium soaps is a primary contributor to harder stools and constipation in formula-fed infants. By minimizing soap formation, OPO helps to produce softer stools, more similar to those of breastfed infants.[5]

-

Beneficial Effects on Gut Microbiota: Studies have shown that infant formulas with high levels of sn-2 palmitate can positively influence the gut microbiota, leading to a higher abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.[4]

-

Reduced Crying and Improved Sleep: The overall improvement in digestive comfort, including reduced constipation and softer stools, has been linked to reduced crying time and better sleep patterns in infants fed OPO-containing formula.[11]

Quantitative Data from Clinical Studies

The benefits of OPO supplementation in infant formula are supported by numerous clinical trials. The following tables summarize key quantitative findings from some of these studies.

Table 1: Effect of OPO on Fat and Calcium Absorption

| Study | Intervention Group | Control Group | Outcome Measure | Result |

| Kennedy et al. (1999) | High sn-2 palmitate formula | Standard formula | Fecal soap fatty acids | Lower in intervention group |

| Litmanovitz et al. (2013) | High beta-palmitate (HBP) formula | Low beta-palmitate (LBP) formula | Fecal saponified fatty acids | Lower in HBP group (p < 0.0001) |

| Carnielli et al. (1996) | Formula with structured triglyceride | Standard formula | Calcium absorption | Improved in intervention group |

Table 2: Effect of OPO on Bone Health

| Study | Intervention Group | Control Group | Outcome Measure | Result |

| Kennedy et al. (1999) | High sn-2 palmitate formula | Standard formula | Whole-body bone mineral content at 12 weeks | Higher in intervention group (128.1g vs 122.7g) |

| Litmanovitz et al. (2014) | High beta-palmitate (HBP) formula | Low beta-palmitate (LBP) formula | Bone Speed of Sound (SOS) at 12 weeks | Significantly higher in HBP group (2896 m/s vs 2825 m/s, p=0.049) |

Table 3: Effect of OPO on Gut Microbiota

| Study | Intervention Group | Control Group | Outcome Measure | Result |

| Yaron et al. (2013) | High beta-palmitate formula | Standard formula | Fecal Lactobacillus and Bifidobacterium counts | Higher in intervention group |

| Yao et al. (2014) | High beta-palmitate formula | Standard formula | Fecal Bifidobacteria concentration | Higher in intervention group, similar to breastfed infants |

Experimental Protocols

Enzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

The industrial production of OPO primarily relies on enzymatic interesterification, which offers high specificity and milder reaction conditions compared to chemical methods. Both one-step and two-step processes are utilized.

5.1.1. Two-Step Enzymatic Synthesis of OPO

This method provides high purity OPO.

-

Step 1: Alcoholysis of Tripalmitin to 2-Monopalmitin (2-MP)

-

Substrates: Tripalmitin (TP) and ethanol.

-

Enzyme: Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei or Rhizopus delemar).[10]

-

Reaction Conditions: The reaction is typically carried out in an organic solvent at a controlled temperature and water activity.

-

Purification: The resulting 2-MP is isolated and purified, often through crystallization, to achieve high purity (>95%).[10]

-

-

Step 2: Esterification of 2-MP with Oleic Acid

-

Substrates: Purified 2-Monopalmitin and oleic acid.

-